molecular formula C10H18N4O2 B1479384 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol CAS No. 2098014-07-2

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Cat. No. B1479384
CAS RN: 2098014-07-2
M. Wt: 226.28 g/mol
InChI Key: IUWINJAFCYPMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol” is a compound with the molecular formula C10H18N4O2. It is a colorless and pure liquid that can be used as a pharmaceutical intermediate .

Scientific Research Applications

Antiproliferative Activity

Compounds with similar pyrimidine structures have been studied for their antiproliferative effects, which could make them potential candidates for cancer treatment research. For instance, modifications of the pyrimidine ring have shown to influence the activity against cancer cell lines .

Antiviral Study

Pyrimidine derivatives have been synthesized and evaluated for their antiviral properties. The structural changes in these compounds can significantly enhance their antiviral activity, suggesting a possible application for “2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol” in antiviral drug development .

Peptide Coupling Agent

The compound’s structure suggests it could be used as a peptide coupling agent in drug synthesis, replacing parts of known drugs to enhance their activity or reduce side effects .

Biological Significance

Pyrimido[4,5-d]pyrimidine analogs have been recognized for their biological significance. They are part of bicyclic [6 + 6] systems that are important in medicinal chemistry due to their diverse biological activities .

Reductive Amination

The amino group in the compound’s structure indicates that it could be involved in reductive amination reactions, which are crucial in synthesizing various pharmaceuticals .

Cyclization Reactions

The ethoxy and amino groups present in the compound suggest that it could participate in cyclization reactions to form new pyrimidine derivatives with potential pharmaceutical applications .

properties

IUPAC Name

2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-2-14(4-5-15)9-7-10(13-8-12-9)16-6-3-11/h7-8,15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWINJAFCYPMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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